molecular formula C22H23N3O4 B2839570 N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-48-8

N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2839570
CAS RN: 892275-48-8
M. Wt: 393.443
InChI Key: FDYKOPIMHKFXOO-UHFFFAOYSA-N
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Description

The compound “N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a cyclopentyl group, a methoxybenzyl group, and a tetrahydroquinazoline group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinazoline ring and the attachment of the cyclopentyl and methoxybenzyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinazoline ring, which is a heterocyclic compound containing a ring of four carbon atoms and two nitrogen atoms. Attached to this ring would be the cyclopentyl and methoxybenzyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinazoline ring could potentially undergo various reactions, including substitutions, additions, or ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .

Scientific Research Applications

Protein-Ligand Binding

The compound is listed in the Protein-Ligand Binding and Molecular Recognition Database . This suggests that it may have potential applications in the study of protein-ligand interactions, which are crucial in understanding biological processes and drug design.

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)

The compound could potentially be used in NMR and MRI technologies . These technologies have diverse applications spanning physics, chemistry, geology, and medical science. They are foundational in clinical research and provide valuable methodologies for visualizing internal anatomical structures and soft tissues.

Small Modular Reactors (SMRs)

Although the connection is not direct, the compound’s acronym SMR is also used for Small Modular Reactors . These reactors have received pervasive attention from a wide range of researchers, designers, developers, stakeholders, and customers. They have many advantages and diverse applications, such as modularity or deployment for desalination, energy storage, hydrogen production, process heat, and district heating.

Anticancer Activity

The compound may have potential anticancer activity . In a study, similar compounds were synthesized and screened for the loss of cell viability in mammary carcinoma cells. The results showed significant IC 50 values, indicating potential anticancer activity.

Antimicrobial Activity

The compound could potentially have antimicrobial activity . A series of novel phenylthiazolidinone linked benzamide derivatives were synthesized and screened for in vitro antimicrobial activity against various bacterial and fungal strains. Most of the compounds displayed moderate antibacterial and antifungal activity.

Scientific Research Project Management

While not directly related to the compound itself, the compound’s complex name and structure highlight the importance of standardizing the management of scientific research projects . This includes reducing a range of problems in scientific research project management, such as ensuring accurate and consistent naming and classification of compounds.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its physical and chemical properties, potential biological activity, and possible applications. It could also be interesting to explore the synthesis of related compounds .

properties

IUPAC Name

N-cyclopentyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-17-9-6-14(7-10-17)13-25-21(27)18-11-8-15(12-19(18)24-22(25)28)20(26)23-16-4-2-3-5-16/h6-12,16H,2-5,13H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYKOPIMHKFXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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